Diallyl sulfide is an organosulfur compound primarily derived from garlic (Allium sativum). [, , , ] It is a volatile compound belonging to the class of thioethers. [, , ] Diallyl sulfide plays a crucial role in scientific research due to its diverse biological activities, including anticarcinogenic, antioxidant, and antimicrobial properties. [, , , ] Its effects on xenobiotic metabolism and potential chemopreventive properties make it a valuable compound for studying various biological processes and developing new therapeutic strategies. [, , ]
Diallyl sulfide is primarily derived from garlic (Allium sativum), where it forms during the enzymatic breakdown of alliin by alliinase when garlic is crushed or chopped. It belongs to a broader class of compounds known as diallyl sulfides, which includes diallyl monosulfide, diallyl disulfide, and diallyl trisulfide. These compounds are classified as organosulfur compounds due to their sulfur content and are often studied for their biological activities.
The synthesis of diallyl sulfide can be achieved through various methods:
Diallyl sulfide has the molecular formula and a molecular weight of approximately 130.21 g/mol. The structure consists of two allyl groups () linked by a sulfur atom:
Diallyl sulfide participates in various chemical reactions:
The biological activity of diallyl sulfide is attributed to its ability to modulate various biochemical pathways:
Diallyl sulfide possesses distinct physical and chemical properties:
These properties make it suitable for various applications in food flavoring and health-related products.
Diallyl sulfide has numerous applications across different fields:
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